![molecular formula C15H11ClF3NO2 B12594712 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 648923-53-9](/img/structure/B12594712.png)
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a chemical compound with the molecular formula C14H9ClF3NO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the chloro group yields a hydrogen-substituted benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the chloro and hydroxy groups.
N-Phenylbenzamide: Similar benzamide structure but without the trifluoromethyl and chloro groups.
Uniqueness
5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648923-53-9 |
|---|---|
Molecular Formula |
C15H11ClF3NO2 |
Molecular Weight |
329.70 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-4-5-13(21)12(7-11)14(22)20-8-9-2-1-3-10(6-9)15(17,18)19/h1-7,21H,8H2,(H,20,22) |
InChI Key |
GZAFSXSDSXNZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


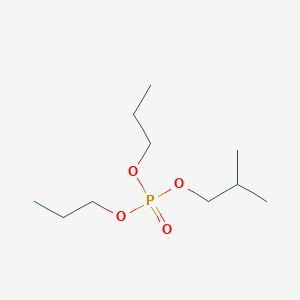
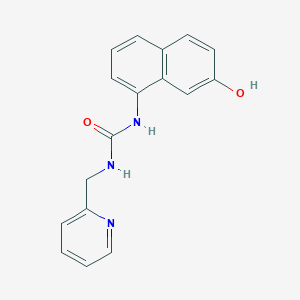
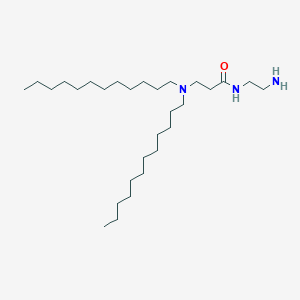
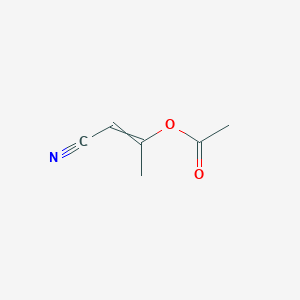
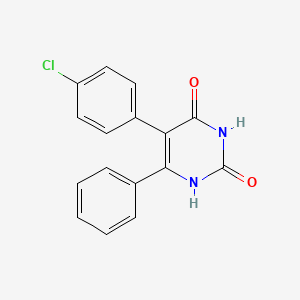
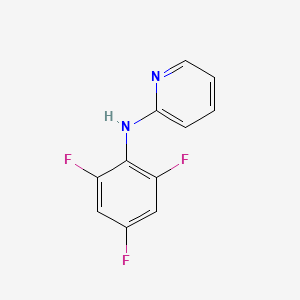
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
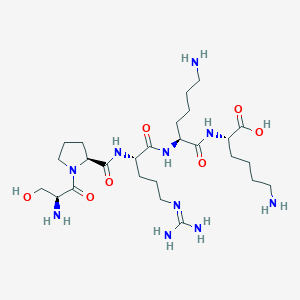
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
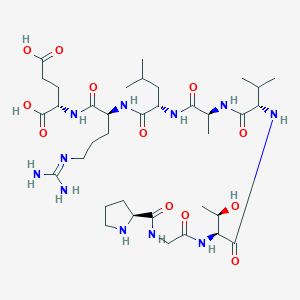
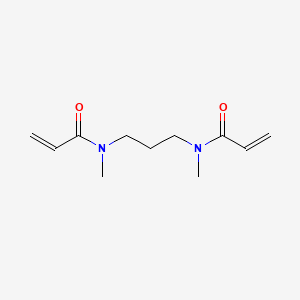
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
